N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-1,2-oxazole-3-carboxamide
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole carboxamides
Properties
Molecular Formula |
C23H23FN2O5S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H23FN2O5S/c1-2-30-20-9-5-17(6-10-20)22-13-21(25-31-22)23(27)26(19-11-12-32(28,29)15-19)14-16-3-7-18(24)8-4-16/h3-10,13,19H,2,11-12,14-15H2,1H3 |
InChI Key |
CBTYVQGWKAFUPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiolan group: This step may involve the use of sulfur-containing reagents under specific conditions.
Attachment of the ethoxyphenyl and fluorophenyl groups: These groups can be introduced through substitution reactions using corresponding halides or other suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Optimization of reaction temperatures and pressures.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting various biological processes.
Altering gene expression: Influencing the production of specific proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-[(4-CHLOROPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE
Uniqueness
The uniqueness of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
